molecular formula C7H5FN2O B1377321 5-Fluoro-1,3-benzoxazol-6-amine CAS No. 1384431-29-1

5-Fluoro-1,3-benzoxazol-6-amine

Cat. No.: B1377321
CAS No.: 1384431-29-1
M. Wt: 152.13 g/mol
InChI Key: BXLZZZQNYGMOIZ-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzoxazol-6-amine: is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5th position and an amine group at the 6th position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-amino-4-fluorophenol with formic acid or formamide under acidic conditions to form the benzoxazole ring . The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-1,3-benzoxazol-6-amine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its fluorinated structure enhances its bioavailability and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Comparison with Similar Compounds

  • 5-Fluoro-1,3-benzoxazol-2-amine
  • 6-Fluoro-1,3-benzoxazol-2-amine
  • 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Comparison: Compared to other similar compounds, 5-Fluoro-1,3-benzoxazol-6-amine exhibits unique properties due to the specific positioning of the fluorine and amine groups. This positioning influences its reactivity and interaction with biological targets, making it distinct in its applications .

Properties

IUPAC Name

5-fluoro-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLZZZQNYGMOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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